5-Chloro-4-methoxy-2-methylaniline
Overview
Description
5-Chloro-4-methoxy-2-methylaniline: is an organic compound with the molecular formula C8H10ClNO . It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and dye industries .
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may interact with targets involved in mood regulation, such as monoamine neurotransmitters .
Mode of Action
It’s known that many antidepressants work by inhibiting the reuptake of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft
Biochemical Pathways
Given its potential role in the synthesis of antidepressants, it may influence the serotonergic, noradrenergic, and dopaminergic pathways . These pathways are crucial for mood regulation and are often targeted by antidepressant drugs.
Pharmacokinetics
Its molecular weight of 17163 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . Its melting point is 93-94.5°C , which may also influence its absorption and distribution.
Result of Action
If it acts similarly to other antidepressants, it may increase the availability of monoamine neurotransmitters in the synaptic cleft, potentially leading to improved mood and reduced symptoms of depression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. The storage temperature for 5-Chloro-4-methoxy-2-methylaniline is room temperature , suggesting that it is stable under normal conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxy-2-methylaniline can be achieved through several methods. One common method involves the nitration of 4-methoxy-2-methylaniline followed by reduction and chlorination . The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the amino group is chlorinated to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include catalytic hydrogenation and halogenation reactions under controlled conditions to ensure the efficient conversion of starting materials to the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-4-methoxy-2-methylaniline can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine, methoxy, or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: 5-Chloro-4-methoxy-2-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of substituted anilines on biological systems. It is also investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications .
Comparison with Similar Compounds
- 4-Chloro-2-methylaniline
- 5-Chloro-2-methylaniline
- 4-Methoxy-2-methylaniline
- 2-Methylaniline
Comparison: 5-Chloro-4-methoxy-2-methylaniline is unique due to the presence of both chlorine and methoxy groups, which influence its reactivity and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
5-chloro-4-methoxy-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEWGFONNOYUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489547 | |
Record name | 5-Chloro-4-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-46-0 | |
Record name | 5-Chloro-4-methoxy-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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